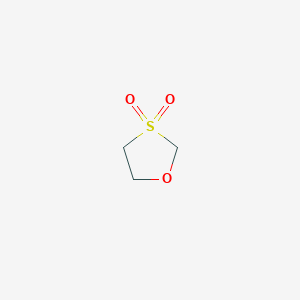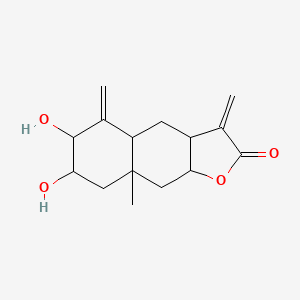
Sesquiterpene lactone TS-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesquiterpene lactone TS-8 is a specialized plant metabolite belonging to the sesquiterpene lactone family. These compounds are characterized by a 15-carbon backbone and a lactone ring. Sesquiterpene lactones are known for their diverse biological activities and are found in various plant families, particularly in the Asteraceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sesquiterpene lactones typically involves the formation of the core skeleton and the lactone ring. One common method includes the Sharpless epoxidation of diols followed by oxidation with reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Another approach involves the palladium-catalyzed carbonylation/lactonization sequence .
Industrial Production Methods: Industrial production of sesquiterpene lactones often relies on plant cell cultures and metabolic engineering. Techniques such as in vitro plant cell cultures, including micropropagation and plant cell suspension, are used to produce these compounds under controlled conditions . Genetic engineering strategies have also been employed to enhance the production of sesquiterpene lactones in microorganisms like Escherichia coli and Saccharomyces cerevisiae .
Análisis De Reacciones Químicas
Types of Reactions: Sesquiterpene lactone TS-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α-methylene-γ-lactone moiety allows it to react with nucleophilic sulfhydryl groups in enzymes and proteins through Michael addition .
Common Reagents and Conditions: Common reagents used in the reactions of sesquiterpene lactones include oxidizing agents like 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Palladium catalysts are also employed in carbonylation and lactonization reactions .
Major Products: The major products formed from these reactions include various derivatives of the core sesquiterpene lactone structure, such as parthenolide and other bioactive compounds .
Aplicaciones Científicas De Investigación
Sesquiterpene lactone TS-8 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of sesquiterpene lactones . In biology and medicine, sesquiterpene lactones are investigated for their anticancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of new pharmaceutical products and as sensitizing agents in combination therapies .
Mecanismo De Acción
The mechanism of action of sesquiterpene lactone TS-8 involves the alkylation of cellular proteins through Michael addition. The α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties act as alkylating groups, targeting thiol groups in proteins . This interaction disrupts cellular processes and can lead to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Sesquiterpene lactone TS-8 can be compared to other sesquiterpene lactones such as artemisinin, parthenolide, and thapsigargin. These compounds share similar structural features but differ in their specific biological activities and molecular targets . For example, artemisinin is well-known for its antimalarial properties, while parthenolide and thapsigargin are studied for their anticancer effects .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Thapsigargin
- Costunolide
- Dehydrocostus lactone
- Tomentosin
- 8-epi-xanthatin
Propiedades
Número CAS |
22850-59-5 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |
Clave InChI |
IHJJQRWGZDGKAE-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


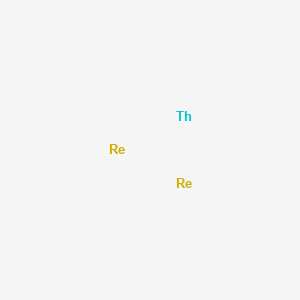


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)



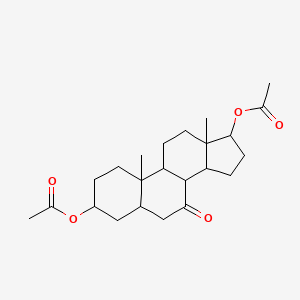
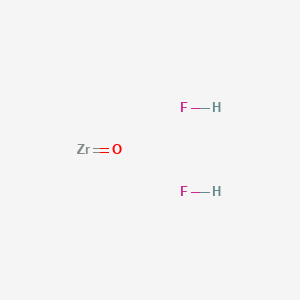
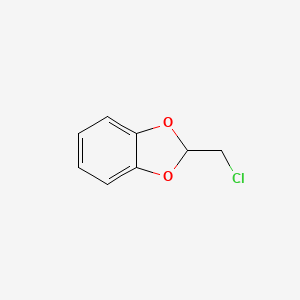

![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
